molecular formula C28H46O2 B12754086 Litosterol CAS No. 126026-57-1

Litosterol

Cat. No.: B12754086
CAS No.: 126026-57-1
M. Wt: 414.7 g/mol
InChI Key: WOOKNJANWWBKHW-CGMUPKQHSA-N
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Description

Overview of Plant Sterols in Biological Systems

Plant sterols, also known as phytosterols (B1254722), constitute a diverse group of over 250 different structures, predominantly found in plant cellular membranes. nih.govresearchgate.netcreative-proteomics.com They are structurally similar to cholesterol in animals and perform analogous functions, playing an essential role in maintaining the structure and function of cell membranes. nih.govresearchgate.netcreative-proteomics.com Phytosterols modulate the packing of lipids within the membrane, influencing its permeability and integrity, which is vital for efficient transport of molecules and ions. creative-proteomics.com

In addition to their structural roles, plant sterols are precursors for important plant hormones, such as brassinosteroids, which regulate various aspects of plant growth and development, including cell elongation, seed germination, and stress responses. nih.govcreative-proteomics.com They also participate in transmembrane signal transduction by forming lipid microdomains, often referred to as lipid rafts. nih.govtandfonline.com The balance between different types of sterols, particularly 24-methylsterols and 24-ethylsterols, is species-specific and can be crucial for plant responses to stress. nih.govnih.gov

The predominant sterols in most plants are β-sitosterol, stigmasterol (B192456), and campesterol. nih.govresearchgate.netresearchgate.net These compounds differ in the presence of methyl or ethyl groups at the C-24 position of the side chain. nih.gov

Contextualization of Litosterol within Phytosterol Biochemistry

This compound is a less commonly discussed phytosterol compared to the abundant sitosterol (B1666911), stigmasterol, and campesterol. Research indicates that this compound is a C-19 hydroxysteroid that has been isolated from marine organisms, specifically soft corals. scribd.comseq.esscribd.com Its occurrence in marine invertebrates like soft corals highlights the broader biological distribution and diversity of sterol structures beyond terrestrial plants. researchgate.net While the primary focus of phytosterol biochemistry often centers on their roles in plant membranes and development, the presence of sterols like this compound in marine organisms points to potentially distinct or conserved biochemical functions across different kingdoms.

The structural variations among phytosterols, including the C-19 hydroxylation seen in this compound, contribute to the diversity of functions they can perform. researchgate.net While the precise biosynthetic pathway leading specifically to this compound in marine organisms may differ from the canonical plant phytosterol synthesis starting from cycloartenol (B190886), the fundamental sterol backbone originates from the isoprenoid pathway. researchgate.netoup.com

Historical Trajectories in this compound Research

Academic research into this compound appears to have emerged in the context of investigating natural products from marine sources, particularly soft corals, for potential biological activities. Early reports mentioning this compound date back to studies on compounds isolated from species like the Okinawan soft coral Litophyton viridis and Nephthea columnaris. seq.esscribd.commdpi.com

One notable historical trajectory in this compound research involves the investigation of its potential antimicrobial properties. Studies in the late 20th century reported on the anti-tubercular activity of this compound isolated from Nephthea sp., showing inhibition of Mycobacterium tuberculosis growth. seq.esmdpi.combbrc.in This early finding positioned this compound as a compound of interest in the search for novel anti-infective agents from marine natural products. mdpi.combbrc.in

The isolation and structural elucidation of this compound and related sterols from marine sources have been key aspects of its historical study. mdpi.com This has often involved spectroscopic methods to determine the unique structural features, such as the C-19 hydroxylation, that distinguish it from more common phytosterols. researchgate.netresearchgate.net

Current State of Knowledge and Emerging Research Questions for this compound

The current state of knowledge regarding this compound suggests it is a relatively less studied sterol compared to major plant phytosterols like sitosterol and stigmasterol. While its isolation from marine soft corals and some early findings regarding potential antimicrobial activity, particularly against M. tuberculosis, have been reported, detailed academic research on its specific biochemical roles, distribution, and potential applications remains limited. seq.esmdpi.commdpi.combbrc.in

Emerging research questions for this compound could focus on several areas:

Detailed Biological Functions: Beyond the reported anti-tubercular activity, a comprehensive understanding of this compound's biological functions in the organisms it is isolated from (e.g., soft corals) is needed. What are its roles in membrane structure, signaling, or defense mechanisms in these marine invertebrates?

Biosynthesis Pathway: Elucidating the specific biosynthetic pathway of this compound in marine organisms would provide insights into the enzymes and genetic machinery involved in its production, particularly the introduction of the C-19 hydroxyl group.

Occurrence and Distribution: Further research is needed to determine the full extent of this compound's occurrence across different marine species and potentially in other organisms.

Comparative Biochemistry: Comparing the biochemical behavior and membrane interactions of this compound with more common sterols like cholesterol and major phytosterols could reveal unique properties related to its specific structure.

Mechanism of Action: For the reported anti-tubercular activity, detailed studies on the mechanism by which this compound inhibits M. tuberculosis growth are warranted. seq.esmdpi.combbrc.in

While research on plant sterols in general is actively exploring their roles in plant development, stress responses, and interactions with microbes, specific research on this compound within this broader context is less prominent. nih.govresearchgate.netelicit-plant.comnih.gov The unique structural features of this compound suggest it may possess distinct biochemical properties that warrant further investigation to fully understand its potential biological significance.

Data Table:

While detailed quantitative data specifically on this compound's concentration across various sources or its precise impact on specific biochemical pathways is sparse in the provided search results, the following table summarizes key findings related to its occurrence and reported activity.

Compound NameSource OrganismReported Activity / CharacteristicRelevant Snippet Indices
This compoundLitophyton viridis (Okinawan soft coral)C-19 hydroxysteroid seq.esscribd.com
This compoundNephthea sp.Inhibited growth of M. tuberculosis (90% inhibition, MIC 3.13 μg/mL) seq.esmdpi.combbrc.in
This compoundNephthea columnarisIsolated alongside other sterols mdpi.com
5,6-epoxythis compoundLitophyton columnarisInhibited superoxide (B77818) anion generation and elastase release researchgate.net
5,6-epoxythis compoundNephthea columnarisShowed anti-inflammatory activity researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126026-57-1

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,8R,9R,10S,13R,14R,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O2/c1-18(2)19(3)6-7-20(4)24-10-11-25-23-9-8-21-16-22(30)12-15-28(21,17-29)26(23)13-14-27(24,25)5/h8,18,20,22-26,29-30H,3,6-7,9-17H2,1-2,4-5H3/t20-,22+,23-,24-,25-,26-,27-,28-/m1/s1

InChI Key

WOOKNJANWWBKHW-CGMUPKQHSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Litosterol

Mevalonate (B85504) and Non-Mevalonate Pathways as Precursors for Isoprenoids

The biosynthesis of plant sterols, including Litosterol, begins with the formation of five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). creative-proteomics.comkit.edu These essential isoprenoid precursors are generated through two distinct metabolic routes in plants: the mevalonate (MVA) pathway and the non-mevalonate (MEP/DOXP) pathway. creative-proteomics.comkit.eduscilit.comkegg.jp

The MVA pathway is primarily localized in the cytoplasm and is the main source of IPP and DMAPP for the synthesis of sterols, triterpenes, and sesquiterpenes in higher plants. kit.eduscilit.comkegg.jpresearchgate.net This pathway starts with the conversion of acetyl-CoA into mevalonic acid, which is then sequentially transformed into IPP and DMAPP. creative-proteomics.comfrontiersin.org

In contrast, the non-mevalonate (MEP/DOXP) pathway operates in the plastids and is responsible for the biosynthesis of other classes of terpenoids, such as monoterpenes, diterpenes, and carotenoids. kit.eduscilit.comkegg.jpresearchgate.net While the MVA pathway is considered the primary route for sterol precursors in the cytoplasm, there can be some level of cross-talk and exchange of IPP and DMAPP between the two pathways in plants. kit.edufrontiersin.org

Formation of Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate

Within the mevalonate pathway, the formation of IPP and DMAPP involves a series of enzymatic steps starting from acetyl-CoA. Acetyl-CoA is converted to acetoacetyl-CoA, followed by the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgmdpi.comnih.gov HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, an enzyme considered a rate-limiting step in this pathway. frontiersin.orgmdpi.com Mevalonate undergoes successive phosphorylations and a decarboxylation to yield IPP. frontiersin.orgmdpi.commdpi.com IPP is then isomerized to DMAPP by isopentenyl-diphosphate delta-isomerase (IDI) to maintain a balanced pool of these two precursors. frontiersin.orgmdpi.comresearchgate.net

In the MEP pathway, IPP and DMAPP are synthesized from pyruvate (B1213749) and glyceraldehyde 3-phosphate through a series of seven enzymatic reactions localized in the plastids. mdpi.comresearchgate.net

Squalene (B77637) Metabolism and Cyclization to Sterol Precursors

The C5 units (IPP and DMAPP) generated by the mevalonate pathway are condensed to form larger isoprenoid intermediates. kegg.jp Specifically, IPP and DMAPP are sequentially condensed by prenyltransferases to form geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). frontiersin.orgoup.com Two molecules of FPP are then joined head-to-head to form the 30-carbon compound squalene. creative-proteomics.comnih.govresearchgate.netoup.com Squalene is a key intermediate, serving as the committed precursor for the biosynthesis of sterols and other triterpenoids. creative-proteomics.comnih.govwikipedia.org

Squalene Synthase Catalysis in Sterol Biosynthesis

The crucial step of squalene formation from two molecules of FPP is catalyzed by the enzyme squalene synthase (SQS). creative-proteomics.comnih.govoup.comaip.org SQS is a membrane-bound enzyme typically localized to the endoplasmic reticulum. oup.comnih.gov This enzyme represents a significant branch point in the isoprenoid pathway, diverting carbon flow specifically towards sterol biosynthesis. oup.comaip.orgnih.govcapes.gov.br As such, SQS is considered a potential regulatory point for sterol metabolism. aip.orgnih.govcapes.gov.br Studies have shown that the activity of SQS can be correlated with changes in sterol biosynthesis. nih.gov

Cycloartenol (B190886) Pathway as the Primary Route to Plant Sterols

Following the formation of squalene, the next major step in plant sterol biosynthesis is the cyclization of squalene-2,3-epoxide (formed from squalene by squalene monooxygenase) to form cycloartenol. creative-proteomics.comwikipedia.orgnih.govmdpi.com This reaction is catalyzed by cycloartenol synthase (CAS), a unique oxidosqualene cyclase found in plants. nih.govmdpi.com Cycloartenol is a critical intermediate and serves as the main precursor for the diverse array of plant sterols, including sitosterol (B1666911), campesterol, and stigmasterol (B192456). creative-proteomics.commdpi.comresearchgate.netresearchgate.net The cycloartenol pathway is considered the primary and mandatory biosynthetic route to sterols in most higher plants. researchgate.netfrontiersin.org CAS catalyzes the formation of a cyclopropane (B1198618) ring between C-9 and C-19 during the cyclization process. mdpi.com Research indicates that CAS significantly influences sterol content in plants, and alterations in its expression can lead to phenotypic changes. mdpi.com

Contribution of the Lanosterol (B1674476) Pathway to this compound Biosynthesis in Plants

While the cycloartenol pathway is the predominant route, recent research has provided evidence for the existence of a dual biosynthetic pathway to phytosterols (B1254722) in higher plants, including a route via lanosterol. nih.gov In animals and fungi, lanosterol synthase (LAS) catalyzes the cyclization of squalene-2,3-epoxide to lanosterol, which is the precursor for cholesterol and ergosterol, respectively. wikipedia.orgmdpi.comoup.com Although it was historically believed that plants exclusively used the cycloartenol pathway, studies using isotope tracing technology have demonstrated that plant sterols can be synthesized via both lanosterol and cycloartenol pathways in Arabidopsis thaliana. nih.govmdpi.com The contribution of the lanosterol pathway to total sterol biosynthesis in Arabidopsis seedlings was found to be relatively minor, around 1.5% compared to the cycloartenol pathway, although this contribution could be increased by overexpression of LAS1. nih.gov The presence of LAS in many plant species suggests specific roles for both cyclopropyl (B3062369) and conventional sterols. nih.gov

Post-Squalene Modifications in this compound Maturation

After the cyclization of squalene-2,3-epoxide to cycloartenol (or to a lesser extent, lanosterol), a series of enzymatic modifications occur to produce the various plant sterols, including this compound. These post-squalene modifications involve alterations to the sterol core and the side chain. oup.com Key steps include demethylation, desaturation, reduction, and isomerization reactions. oup.com

One crucial modification is the incorporation of methyl or ethyl groups at the C-24 position of the sterol side chain, a characteristic feature distinguishing plant sterols from animal sterols like cholesterol. nih.govfrontiersin.org This alkylation is catalyzed by sterol methyltransferase (SMT). mdpi.comnih.govfrontiersin.org Plants typically possess different types of SMTs (SMT1 and SMT2) that catalyze primary and secondary methylation events, leading to the formation of 24-methylsterols (like campesterol) and 24-ethylsterols (like sitosterol and stigmasterol). nih.govfrontiersin.org SMT1 catalyzes the methylation of cycloartenol to 24-methylene cycloartenol, an initial step in introducing methyl groups. mdpi.com

Other post-squalene modifications involve enzymes such as sterol 8,7 isomerase (HYD1), which isomerizes a double bond in the sterol nucleus, and sterol side chain reductase (SSR), which is involved in reducing double bonds in the side chain. mdpi.comresearchgate.net The specific sequence and type of these modifications determine the final sterol product. While the general plant sterol biosynthesis pathway is well-established, the precise sequence of post-squalene modifications leading specifically to this compound would involve a particular set of these enzymatic steps acting on cycloartenol or its derivatives. This compound itself is described as 24-methylene-5-cholesten-3β, 19-diol, indicating specific hydroxylation and methylation patterns. mdpi.comvliz.be The formation of the hydroxyl group at the C-19 position represents a specific modification that differentiates this compound from other common plant sterols.

Here is a table summarizing some key compounds mentioned in the biosynthesis of this compound and their PubChem CIDs:

Compound NamePubChem CID
This compound9387227
Isopentenyl Diphosphate (IPP)644500
Dimethylallyl Diphosphate (DMAPP)528189
Acetyl-CoA444408
Mevalonic acid773
Squalene5280757
Squalene-2,3-epoxide644575
Cycloartenol18334
Lanosterol26911
Farnesyl Diphosphate (FPP)644518
Cycloeucalenol16280
Sitosterol3084097
Campesterol17335
Stigmasterol637571
Cholesterol5997
Ergosterol5732

Data Table: Key Enzymes and Their Roles in Plant Sterol Biosynthesis

Enzyme NameAbbreviationEC NumberRole in BiosynthesisPrecursor/SubstrateProduct(s)
HMG-CoA ReductaseHMGR1.1.1.34Catalyzes the reduction of HMG-CoA to mevalonate, a rate-limiting step in the MVA pathway.HMG-CoAMevalonate
Isopentenyl-diphosphate Delta-isomeraseIDI5.3.3.2Catalyzes the interconversion of IPP and DMAPP.IPPDMAPP
Farnesyl Diphosphate SynthaseFPPS2.5.1.10Catalyzes the condensation of IPP and DMAPP to form FPP.IPP, DMAPPFPP
Squalene SynthaseSQS2.5.1.21Catalyzes the head-to-head condensation of two FPP molecules to form squalene.Farnesyl Diphosphate (FPP)Squalene
Squalene MonooxygenaseSQE1.14.14.17Catalyzes the epoxidation of squalene to squalene-2,3-epoxide.SqualeneSqualene-2,3-epoxide
Cycloartenol SynthaseCAS5.4.99.8Catalyzes the cyclization of squalene-2,3-epoxide to cycloartenol in plants.Squalene-2,3-epoxideCycloartenol
Lanosterol SynthaseLAS5.4.99.7Catalyzes the cyclization of squalene-2,3-epoxide to lanosterol (minor pathway in plants).Squalene-2,3-epoxideLanosterol
Sterol MethyltransferaseSMT2.1.1.41, 2.1.1.143Catalyzes the methylation of the sterol side chain, typically at C-24.Various sterol intermediatesAlkylated sterols (e.g., 24-methylene cycloartenol)
Sterol 8,7 IsomeraseHYD15.3.3.5Catalyzes the isomerization of a double bond in the sterol nucleus.Sterol intermediatesIsomerized sterols
Sterol Side Chain ReductaseSSR1.3.1.72Catalyzes the reduction of double bonds in the sterol side chain.Sterol intermediatesReduced sterols

Enzymatic Demethylation Processes at C-4 Position

A key step in the maturation of sterols from precursors like lanosterol or cycloartenol is the removal of methyl groups, particularly at the C-4 and C-14 positions nih.govmdpi.com. The demethylation at the C-4 position is a multi-step process that typically involves the sequential action of three distinct enzymes in eukaryotes: a sterol C4-methyl oxidase (SMO or Erg25), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3βHD/D or Erg26), and a 3-ketosteroid reductase (3-SR or Erg27) researchgate.netnih.gov.

The process begins with the sterol C4-methyl oxidase catalyzing the sequential oxidation of the methyl groups at the C-4 position mdpi.comresearchgate.net. This is followed by the action of the 3β-hydroxysteroid dehydrogenase/C4-decarboxylase, which removes a carboxyl group researchgate.netnih.gov. Finally, a 3-ketosteroid reductase reduces the resulting ketone to regenerate the hydroxyl group at C-3 mdpi.comresearchgate.net. In plants, there can be distinct SMO enzymes with specificity for different C4-methylated substrates mdpi.comnih.gov. Bacterial C-4 demethylation involves different enzymes, such as SdmA and SdmB, which are phylogenetically and biochemically distinct from their eukaryotic counterparts researchgate.netnih.gov.

Sterol Side Chain Reductions and Isomerizations

Modifications to the sterol side chain, typically at the C-17 position, are also crucial in determining the final sterol structure. Phytosterols like this compound are characterized by a C29 structure, often involving ethyl branching at C-24 nih.govnih.gov. These side chain modifications can involve reduction of double bonds and isomerization reactions nih.govresearchgate.net. For example, the reduction of a double bond at the C24 position in the sterol side chain is a significant step in the biosynthesis of various sterols nih.gov. In plants, enzymes like sterol 24(28) isomerase-reductase (DWF1) are involved in both the isomerization and reduction of intermediates like 24-methylenecholesterol (B1664013) frontiersin.org. The specific enzymes and sequence of side chain modifications contribute to the diversity of phytosterols found in nature nih.gov.

Regulation of this compound Biosynthetic Enzymes and Gene Expression

The biosynthesis of sterols, including phytosterols like this compound, is a tightly regulated process crucial for maintaining cellular homeostasis creative-proteomics.comnih.gov. Regulation occurs at multiple levels, ensuring that sterol production meets cellular demands while preventing excessive accumulation nih.gov.

Transcriptional and Post-Translational Control Mechanisms

Regulation of sterol biosynthesis enzymes is exerted through transcriptional and post-translational control mechanisms nih.govlibretexts.orgusc.gal. Transcriptional control involves the regulation of gene expression, determining the amount of enzyme produced libretexts.org. Key enzymes in the sterol biosynthetic pathway, such as HMG-CoA reductase (HMGR), which catalyzes a rate-limiting step in the mevalonate pathway, are subject to transcriptional regulation nih.govnih.govasbmb.org. In animals and fungi, sterol regulatory element-binding proteins (SREBPs) are transcription factors that play a central role in regulating the expression of genes encoding sterol biosynthetic enzymes nih.govfrontiersin.org.

Post-translational control mechanisms involve modifications to the enzyme after it has been synthesized, affecting its activity, stability, or localization libretexts.orgusc.gal. These can include phosphorylation, ubiquitination, or cleavage libretexts.org. For instance, the activity of HMGR can be regulated through phosphorylation asbmb.org.

Feedback Loops in this compound Biosynthesis

Sterol biosynthesis pathways are often regulated by feedback loops, where the end products or intermediates of the pathway modulate the activity or expression of enzymes involved in their synthesis nih.govasbmb.org. Negative feedback loops are common, where high levels of sterols inhibit their own production nih.govnih.gov. This can occur through the regulation of SREBP activity or by directly affecting the activity of specific enzymes nih.govasbmb.org. For example, intermediate metabolites like lanosterol or oxysterols can act as signaling molecules to modulate the activity of transcription factors like SREBPs, thereby controlling the expression of biosynthetic genes nih.govasbmb.org. In some cases, positive feedback loops can also be involved, potentially amplifying production under certain conditions nih.gov. The coordinated regulation through these feedback mechanisms ensures that sterol levels are maintained within a narrow range essential for cellular function nih.gov.

Molecular Mechanisms and Cellular Roles of Litosterol

Litosterol's Integration and Dynamics within Biological Membranes

As a fundamental component of plant cell membranes, this compound is integral to their structure and function. It intercalates within the phospholipid bilayer, where it modulates the biophysical properties of the membrane, influencing its fluidity, organization, and permeability.

This compound has a significant impact on the fluidity of cellular membranes. By inserting itself between phospholipid molecules, it restricts the movement of fatty acid chains at higher temperatures, thereby decreasing membrane fluidity and increasing its mechanical stability. Conversely, at lower temperatures, it prevents the tight packing of phospholipids, which helps to maintain membrane fluidity and prevent it from entering a gel-like state. This buffering effect is critical for plants to adapt to temperature variations.

This compound is also a key player in the formation of specialized membrane microdomains, often referred to as lipid rafts. These are dynamic, ordered regions within the membrane that are enriched in sterols and sphingolipids. buffalo.edu By promoting the formation of these liquid-ordered phases, this compound helps to compartmentalize cellular processes by recruiting specific proteins involved in signal transduction and membrane trafficking. The presence of this compound contributes to the lateral organization of the plasma membrane, creating a mosaic of domains with distinct lipid and protein compositions. This organization is crucial for the proper functioning of membrane-associated proteins and signaling complexes.

Table 1: Comparative Effects of Different Sterols on Membrane Ordering
Sterol TypeEffect on Membrane Order (Compared to Cholesterol)Influence on Microdomain Formation
This compound (hypothetical, based on Sitosterol)Slightly less ordering effectPromotes formation of liquid-ordered domains
CampesterolStrong ability to promote ordered domainsEnhances the formation and size of ordered domains
Stigmasterol (B192456)Less efficient in ordering membranesLess effective in promoting microdomain formation

Different phytosterols (B1254722) can have varying effects on membrane permeability. For instance, studies on sitosterol (B1666911), a compound structurally similar to how this compound is conceptualized, have shown it to be highly effective in reducing the water permeability of phosphatidylcholine bilayers. nih.gov This function is vital for plant cells to control water movement and withstand osmotic stress. The regulation of membrane permeability by this compound is a critical aspect of its role in maintaining cellular homeostasis and protecting the cell from environmental stresses such as dehydration and freezing. buffalo.edu

This compound's Participation in Intracellular Signaling Pathways

Beyond its structural roles, this compound is an active participant in intracellular signaling. It can modulate the activity of membrane-bound proteins and is involved in signaling cascades that are independent of the well-known brassinosteroid pathway.

This compound can influence the function of membrane-associated proteins both directly and indirectly. By altering the physical properties of the membrane, such as its thickness and fluidity, this compound can modulate the conformational state and activity of embedded proteins like receptors, enzymes, and ion channels. The organization of the membrane into microdomains by this compound also plays a crucial role in signaling by bringing interacting proteins into close proximity, thereby facilitating signal transduction.

Research has shown that changes in sterol composition can affect the association of proteins with detergent-resistant membrane fractions, which are thought to represent lipid rafts. This suggests that the specific type of sterol present in the membrane can influence the recruitment of signaling proteins into these specialized domains. For example, altered sterol profiles in mutants have been shown to impact the localization and activity of proteins involved in membrane trafficking and signaling, such as kinases and phospholipases.

While some phytosterols are well-known precursors to brassinosteroids, a class of plant steroid hormones, there is evidence that sterols like this compound can also participate in signaling pathways that are independent of brassinosteroids. These pathways are crucial for various aspects of plant growth and development.

One such example is the involvement of phytosterols in the sphingomyelin cycle, a signaling pathway that can lead to programmed cell death and growth inhibition. Studies have shown that phytosterols can enhance the activity of enzymes in this pathway, suggesting a role in cell fate decisions. buffalo.edu Furthermore, sterols are implicated in signaling cascades related to plant defense and responses to abiotic stress, where they contribute to the stability of membranes and the activation of stress-responsive pathways. The precise mechanisms of these brassinosteroid-independent signaling roles are an active area of research.

This compound as a Substrate for Downstream Metabolite Synthesis

This compound, like other phytosterols, can serve as a precursor for the biosynthesis of a variety of other essential molecules in plants. The metabolic fate of this compound is critical for the production of compounds with diverse biological activities.

The plant sterol biosynthetic pathway is complex, with multiple branches leading to the synthesis of different sterols. nih.gov Phytosterols are derived from the isoprenoid pathway, starting with the cyclization of 2,3-oxidosqualene. nih.gov Depending on the specific enzymatic steps, different end-product sterols are produced.

A primary metabolic role for certain phytosterols is to act as precursors for brassinosteroids. For example, campesterol is a direct precursor to the synthesis of these plant hormones, which regulate a wide array of developmental processes, including cell elongation, division, and differentiation. nih.gov While this compound's specific downstream metabolites would be unique to its structure, it is plausible that it could be converted into other bioactive compounds, such as steroidal glycoalkaloids, which are involved in plant defense. The conversion of this compound into these downstream metabolites highlights its central position in plant metabolic networks.

Table 2: Key Compounds Mentioned
Compound Name
This compound
Sitosterol
Campesterol
Stigmasterol
Phosphatidylcholine
Brassinosteroids
Steroidal glycoalkaloids
2,3-oxidosqualene

Conversion to Plant Hormones and Regulatory Molecules

Phytosterols, such as campesterol and sitosterol, are indispensable precursors for the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones. frontiersin.orgresearchgate.net Brassinosteroids are pivotal in regulating a wide array of plant growth and developmental processes, including cell elongation, division, and differentiation. The synthesis of brassinosteroids from phytosterols involves a complex series of enzymatic reactions.

The C28-brassinosteroid biosynthetic pathway, which is extensively studied, commences with campesterol. nih.govresearchgate.net This pathway can diverge into two primary branches: the early C-6 oxidation pathway and the late C-6 oxidation pathway. Both routes culminate in the production of brassinolide, which is the most biologically active brassinosteroid. researchgate.netoup.com The key enzymes facilitating these transformations are often cytochrome P450 monooxygenases. nih.gov

In a similar fashion, sitosterol serves as the precursor for the synthesis of C29-brassinosteroids. frontiersin.org The initial stages of these biosynthetic pathways involve the conversion of the phytosterol into an intermediate that undergoes a cascade of hydroxylation, oxidation, and reduction reactions to form the final brassinosteroid molecule. The conversion of phytosterols into brassinosteroids is a meticulously regulated process, ensuring that the levels of these potent hormones are finely tuned to the plant's developmental stage and environmental conditions.

Role in the Biosynthesis of Secondary Metabolites (e.g., Glycoalkaloids, Saponins)

Phytosterols also serve as the foundational molecules for the synthesis of a diverse range of secondary metabolites, including glycoalkaloids and saponins, which are crucial for plant defense mechanisms.

Glycoalkaloids: Steroidal glycoalkaloids (SGAs) are nitrogen-containing secondary metabolites that are characteristically found in plants of the Solanaceae family, such as potato and tomato. nih.govresearchgate.net These compounds are biosynthetically derived from cholesterol, a C27 sterol. kobe-u.ac.jpnih.gov The formation of SGAs involves the enzymatic modification of the cholesterol structure through a series of reactions including hydroxylation, oxidation, and amination to create the aglycone, which is subsequently glycosylated. nih.gov For example, in potatoes, cholesterol is converted into the aglycone solanidine, which is then glycosylated to produce α-solanine and α-chaconine. nih.gov The expression of genes involved in the biosynthesis of SGAs can be modulated by environmental cues like light. plos.org

Saponins: Saponins are a broad class of glycosides, which are categorized as either triterpenoid or steroidal, depending on the chemical nature of their aglycone backbone. nih.govwikipedia.org Steroidal saponins are derived from a sterol precursor. nih.gov The biosynthesis of steroidal saponins is believed to start with the cyclization of 2,3-oxidosqualene to form cycloartenol (B190886), which is then converted to either cholesterol or sitosterol. researchgate.net These sterols then undergo a series of enzymatic modifications, including hydroxylation, oxidation, and glycosylation, to yield the final saponin molecule. nih.gov The characteristic amphipathic nature of saponins, conferred by their hydrophobic sterol backbone and hydrophilic sugar side chains, enables them to interact with and disrupt cellular membranes, which is a primary mechanism of their defensive action. nih.gov

Elucidation of Protein-Litosterol Interactions

The diverse biological functions of phytosterols are frequently mediated through their specific interactions with proteins. The binding of a phytosterol molecule to a protein can trigger conformational changes within the protein structure, leading to an alteration of its activity or function.

While specific studies on the interaction of a compound named "this compound" with proteins are not available in the scientific literature, the fundamental principles of sterol-protein interactions are well-understood. In the plant kingdom, a family of proteins known as StAR-related lipid transfer (START) domain proteins are recognized for their ability to bind lipids and sterols. nih.gov The START domain of these proteins folds into a hydrophobic pocket that accommodates the sterol ligand. It is widely believed that the binding of the sterol induces a conformational change in the protein, which in turn can modulate its interactions with other molecules or its subcellular localization. nih.gov For instance, certain plant START domain proteins are found in association with homeodomain transcription factors, which suggests that the binding of a sterol could directly influence gene expression. nih.gov

The interaction between a ligand, such as a phytosterol, and a protein is a dynamic process that is often described by the "induced fit" model. In this model, the initial binding of the ligand prompts a conformational adjustment in the protein's binding site, resulting in a more stable and complementary complex. This induced conformational change is a critical aspect of the protein's biological activity.

Ecological Significance and Distribution of Litosterol

Distribution of Litosterol Across Plant Taxa

Information specifically on the distribution of this compound across plant taxa is limited in the provided search results, as the compound is primarily isolated from marine soft corals. seq.esmdpi.comnih.govsemanticscholar.orgepa.govresearchgate.net However, related phytosterols (B1254722), such as beta-sitosterol (B1209924) and stigmasterol (B192456), are widely distributed throughout the plant kingdom and are integral components of plant cell membranes. researchgate.netnih.govnih.govresearchgate.netwikipedia.org These phytosterols are abundant in vegetable oils, nuts, seeds, and grains. smolecule.comresearchgate.netnih.govwikipedia.orgmdpi.com

Accumulation in Specific Plant Tissues and Organs

While direct data on this compound accumulation in plant tissues is not available from the searches, studies on other phytosterols show they accumulate in various plant parts, including leaves, rhizomes, and fruits. nih.gov They are primarily found in the cell membranes of plants. smolecule.comnih.gov In oilseed plants, edible oils are a major source of phytosterols. nih.govwikipedia.org The distribution of conjugated sterols can vary among different organs and can be influenced by the developmental stage of the organ. researchgate.net For example, steryl esters are reported to accumulate in pollen grains, seeds, and mature leaves. researchgate.net

Varietal and Environmental Factors Affecting this compound Content

The content and composition of phytosterols in plants are known to vary based on plant species, varieties, and environmental factors. mdpi.com Genetic factors, growing locations, environmental conditions, and cultivation methods all affect phytosterol content. researchgate.net Environmental variables such as photoperiod, light intensity, water availability, temperature, soil composition, and biotic interactions can shape the synthesis of secondary metabolites, including sterols. maxapress.com For instance, increased light intensity can regulate secondary metabolism, and temperature fluctuations can modulate synthesis. maxapress.com Drought stress has also been reported to affect sterol content in plants, with increases in main sterols like stigmasterol, campesterol, and beta-sitosterol observed in some species under drought conditions. mdpi.com

This compound's Role in Plant Development and Morphogenesis

While the specific role of this compound in plant development is not detailed in the provided information, the broader class of plant sterols plays crucial roles in various physiological processes during plant development and stress resistance. nih.govresearchgate.net

Response to Abiotic and Biotic Stress Factors

Plant sterols play a critical role in plant defense mechanisms against environmental stresses, including temperature extremes, drought, and pathogen attacks. creative-proteomics.comnih.gov They help maintain the integrity of cell membranes under adverse conditions, protecting cells from damage. creative-proteomics.comnih.gov Phytosterols contribute to the formation of specialized membrane microdomains called lipid rafts, which are involved in signal transduction and stress responses. creative-proteomics.com Changes in sterol content and composition are observed in response to various abiotic stresses such as cold, heat, salinity, and drought. researchgate.netmdpi.comnih.gov For instance, increased stigmasterol levels have been associated with temperature stress tolerance in Arabidopsis thaliana. mdpi.com Similarly, changes in the ratio of sitosterol (B1666911) to stigmasterol have been linked to enhanced salt tolerance in Arabidopsis thaliana. researchgate.net Phytosterols also play a role in plant innate immunity against bacterial pathogens, potentially by regulating nutrient efflux into the apoplast. nih.gov

Chemical Ecology of this compound in Plant-Environment Interactions

The chemical ecology of this compound, based on the provided information, appears to be more relevant in the marine environment where it is found in soft corals. In this context, secondary metabolites from soft corals have shown a diverse range of bioactivities, which likely play a role in defense against predators and other environmental interactions. mdpi.com While the searches did not provide direct evidence of this compound's role in the chemical ecology of plants, the broader understanding of phytosterols in plants suggests their involvement in mediating interactions with the environment. Plant sterols are linked to plant immunity against pathogens wikipedia.org, and changes in their profile can occur as part of the plant's metabolic response to pathogen challenge. mdpi.comnih.gov The conversion of beta-sitosterol to stigmasterol, for example, has been implicated in plant-pathogen interactions. nih.gov

Role in Plant Defense Mechanisms Against Herbivory

Plants have evolved a variety of defense mechanisms against herbivores, including physical barriers and the production of secondary metabolites, known as allelochemicals. nih.govwikipedia.orgresearchgate.netnih.gov These chemical defenses can deter feeding, act as toxins, or reduce the digestibility of plant tissues. nih.govwikipedia.orgnih.gov While the search results discuss the general role of various secondary metabolites like alkaloids, terpenoids, and phenols in plant defense, specific research detailing this compound's direct involvement in deterring herbivory in terrestrial plants is not prominently featured. Phytosterols, in general, are structural components of plant membranes, which can form a physical barrier. creative-proteomics.com However, their direct role as chemical deterrents or toxins against herbivores is less clear from the provided information, which focuses more on other classes of compounds for this function. nih.govnih.gov

Research on marine organisms, however, provides an interesting perspective. The alcyonarian Litophyton viridis, from which this compound has been isolated, has been observed to provide chemical protection for the fish Abudefduf leucogaster. mdpi.comvliz.be While this suggests a defensive role for compounds within Litophyton viridis, the specific contribution of this compound to this defense against herbivory by fish is not explicitly detailed in the provided snippets.

Advanced Analytical Methodologies for Litosterol Research

Sample Preparation and Extraction Protocols for Litosterol

Effective analysis of this compound from biological matrices requires robust sample preparation and extraction protocols. Sterols, including this compound, are typically minor components within complex samples such as plant tissues, oils, or marine organisms nih.gov. The primary goal of sample preparation is to isolate and concentrate the sterol fraction while removing interfering substances.

Traditional extraction techniques for sterols from plant sources and oils include methods like solvent extraction, distillation, evaporative fractionation, saponification, and chemical esterification uni.lu. For instance, maceration, a simple and cost-effective method, involves soaking pulverized plant material in a suitable solvent at room temperature nih.gov. Soxhlet extraction, a hot continuous extraction method, is also commonly used, with solvents like n-hexane, petroleum ether, ethanol, and methylene (B1212753) chloride being suitable for phytosterol extraction nih.gov.

When dealing with biological samples like plasma or cells, methods such as the modified Bligh-Dyer or Folch methods, which utilize mixtures of chloroform (B151607) and methanol, are employed to disrupt lipoproteins and solubilize lipids chem960.com.

Optimization of this compound Isolation from Complex Biological Matrices

Optimizing the isolation of this compound from complex matrices involves considering the nature of the matrix and the form in which the sterol exists (free, esterified, or glycosylated) nih.gov. An alkaline hydrolysis step, often referred to as saponification, is frequently incorporated into extraction protocols to cleave esterified or conjugated sterol forms, converting them into free sterols that are more amenable to analysis, particularly by GC nih.govchem960.com. This involves adding a strong base in alcohol to the extract and incubating it, sometimes at elevated temperatures chem960.com.

The choice of solvent and extraction procedure significantly influences the yield and composition of the extract nih.gov. Recovery studies are essential to determine the effectiveness of the chosen extraction procedures.

Purification and Enrichment Strategies for this compound Analysis

Following initial extraction, purification and enrichment steps are often necessary to isolate this compound from other lipids and compounds with similar physicochemical properties uni.lu. Column chromatography is a widely used technique for this purpose. Silica (B1680970) gel column chromatography, for example, has been employed to separate different classes of phytosterols (B1254722) by sequential elution with solvents of increasing polarity nih.gov.

Solid-phase extraction (SPE) is another effective technique for sample cleanup and enrichment of sterols nih.govchem960.com. Disposable SPE columns offer advantages in terms of recovery compared to traditional methods like thin-layer chromatography (TLC) nih.gov. Silica SPE columns, eluted with mixtures of hexane (B92381) and diethyl ether, have been used for the separation of phytosterol classes nih.gov.

Crystallization can also be applied for the purification of sterols based on differences in solubility uni.lu. For instance, fractional crystallization has been used to isolate phytosterols from crude oil extracts uni.lu.

Chromatographic Separation Techniques for this compound and Related Sterols

Chromatographic techniques are indispensable for separating this compound from other sterols and matrix components, enabling its identification and quantification. Gas chromatography (GC) and liquid chromatography (LC) are the most common approaches.

Gas Chromatography (GC) for Volatile this compound Derivatives

GC is a prevalent method for analyzing the content and composition of phytosterols nih.gov. To enhance their volatility, peak shape, and response factors, sterols are typically analyzed as volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or sterol acetates nih.gov. Derivatization is usually performed after the extraction and saponification steps nih.gov.

GC is often coupled with mass spectrometry (GC-MS) for the separation, identification, and quantification of phytosterols nih.gov. Electron impact (EI) ionization in positive mode is a common ionization method for GC-MS analysis of phytosterols, yielding molecular ions and characteristic fragment ions useful for identification nih.gov. This compound has been analyzed using GC-MS/MS, indicating the application of this sensitive technique for its structural determination.

Achieving baseline separation of sterol peaks in GC can be challenging due to their similar structures nih.gov. Various stationary phases are used in GC columns to improve separation. Columns with 95% dimethyl, 5% diphenyl-polysiloxane phases are common, although higher polarity columns may be needed for samples rich in certain sterol types nih.gov. For instance, a fused-silica capillary column with a 65% dimethyl-35% diphenyl polysiloxane phase (DB-35) has been used for analyzing Δ7-sterols nih.gov.

Typical GC conditions for phytosterol analysis can include split injection, injector temperatures between 250°C and 300°C, and oven heating (isocratic or temperature-programmed) nih.gov. Flame ionization detection (FID) is widely used due to its ease of handling, low cost, and good sensitivity nih.gov. The addition of an internal standard is crucial for accurate qualitative and quantitative results by GC nih.gov.

Liquid Chromatography (LC) for Direct this compound Analysis

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers an alternative to GC for sterol analysis and is advantageous as it often does not require derivatization nih.gov. LC can separate various forms of phytosterols, including free sterols, steryl fatty acid esters, steryl glycosides, and acylated steryl glycosides nih.gov.

LC is frequently coupled with mass spectrometry (LC-MS) for the analysis of sterols, offering high specificity, sensitivity, and faster analysis times chem960.com. LC-MS methods have been developed for the analysis of diverse groups of sterols chem960.com. This compound has been analyzed using LC-HRMS, demonstrating the use of high-resolution mass spectrometry coupled with LC for its analysis. Normal-phase HPLC has also been used in the analysis of this compound from natural sources.

Different LC column types are employed for sterol separation. C18 core-shell HPLC columns have been used for resolving sterols and related compounds chem960.com. Pentafluorophenyl (PFP) stationary phases have also been utilized for the analysis of sterols, allowing detection in a single chromatographic run without derivatization. While UV detection can be used for sterols when concentrations are high, mass spectrometry detection is often preferred for enhanced sensitivity and selectivity, especially for trace analysis. Atmospheric pressure chemical ionization (APCI) is reported to be effective for ionizing phytosterols in LC-MS.

Development of Advanced Chromatographic Columns for this compound Resolution

The separation of sterols, including this compound, can be challenging due to their structural similarities. Research continues into the development and application of advanced chromatographic columns to improve resolution.

Various stationary phases are explored to enhance the separation of complex sterol mixtures. Besides the commonly used dimethyl and diphenyl polysiloxane phases in GC, columns with stationary phases like 14% cyanopropylphenyl and 86% methyl polysiloxane, or 50% phenyl and 50% methylpolysiloxane, are used to improve separation. However, coelution of certain sterols can still occur, particularly in complex matrices.

In LC, the use of columns with smaller particle sizes can improve resolution and reduce peak width. The integration of chromatography with advanced mass spectrometry techniques, such as triple quadrupole or time-of-flight MS, can provide additional selectivity and aid in the identification of coeluting compounds based on their mass fragmentation patterns. The development of columns optimized for high-sensitivity MS detection is enabling ultra-trace analysis of compounds like sterols.

Spectrometric Characterization of this compound Structure and Modifications

Spectrometric methods provide detailed information about the mass, elemental composition, fragmentation pathways, and nuclear environment of a molecule. Applied to this compound, these techniques are essential for confirming its molecular formula, determining its connectivity, and resolving its three-dimensional structure. The elucidation of sterol structures, including this compound, commonly relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy researchgate.netcurrenta.demdpi.com.

Mass Spectrometry (MS) Approaches in this compound Profiling

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of an analyte. When applied to sterols, MS is invaluable for initial identification and for studying fragmentation patterns that reveal structural features mdpi.comzefsci.com. Coupling MS with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) is common for analyzing complex mixtures containing sterols currenta.dezefsci.comnih.govnoack-lab.com.

Electrospray ionization (ESI) is a soft ionization technique frequently used for the analysis of polar and thermally labile compounds, including sterols and their conjugates nih.govnih.govfrontiersin.orgcreative-proteomics.com. ESI typically produces protonated molecules ([M+H]⁺), deprotonated molecules ([M-H]⁻), or adduct ions (e.g., with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺) currenta.defrontiersin.orgspringernature.comeurofins.denih.gov. The formation of these adducts in ESI-MS provides a means to determine the molecular weight of this compound. For instance, the analysis of steryl glucosides, which are structurally related to sterols, often utilizes ESI for ionization nih.govfrontiersin.org. Derivatization can sometimes be employed to enhance ionization efficiency in ESI-MS for sterols springernature.comnih.gov.

Tandem mass spectrometry (MS/MS), also known as MS², involves the selection of a precursor ion (e.g., the protonated molecule or an adduct ion of this compound) followed by its fragmentation and subsequent analysis of the resulting product ions mdpi.comnationalmaglab.orgwikipedia.org. This fragmentation provides crucial structural information by breaking specific bonds within the molecule mdpi.com. For sterols, characteristic fragmentation patterns in MS/MS can reveal details about the steroid ring system and the side chain nih.govdiva-portal.orgresearchgate.net. Collision-induced dissociation (CID) is a common method used to induce fragmentation in tandem MS experiments nih.govnationalmaglab.org. The analysis of product ions in MS/MS allows for the construction of fragmentation pathways, which are diagnostic for specific structural motifs within the this compound molecule mdpi.commun.ca. While specific MS/MS data for this compound is not widely available in the provided sources, studies on related sterols like beta-sitosterol (B1209924) demonstrate the utility of this technique. For example, MS/MS spectra of phytosterols often show fragment ions related to the loss of water or characteristic cleavages of the steroid ring structure and side chain nih.govdiva-portal.orgresearchgate.net.

Common fragmentation pathways observed in MS/MS of sterols include losses related to the side chain and cleavages within the steroid ring system, such as the C-ring fragmentation which can provide information about the degree of unsaturation in the B-ring nih.govdiva-portal.org.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places currenta.despectralworks.combioanalysis-zone.comnih.gov. This precise mass information allows for the determination of the elemental composition of this compound and its fragments with high confidence, which is critical for confirming the molecular formula and identifying unknown compounds or modifications currenta.demdpi.comspectralworks.com. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, offer high resolving power, enabling the separation of ions with very similar nominal masses eurofins.debioanalysis-zone.comnih.govnih.govlcms.cz. The combination of accurate mass measurement and isotopic pattern analysis provided by HRMS significantly enhances the reliability of structural elucidation currenta.debioanalysis-zone.com. HRMS is a key tool for confirming the molecular weight of the intact this compound molecule and verifying the elemental composition of fragment ions observed in MS/MS experiments currenta.demdpi.comnoack-lab.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and stereochemistry of organic molecules in solution mdpi.comwikipedia.org. For sterols like this compound, NMR provides information about the types and connectivity of atoms, as well as their spatial arrangement researchgate.netresearchgate.netieeesem.comphytopharmajournal.comresearchgate.net.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural characterization researchgate.netieeesem.comphytopharmajournal.comresearchgate.netdal.ca. The ¹H NMR spectrum provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in identifying various functional groups and substructures ieeesem.comphytopharmajournal.comresearchgate.net. The ¹³C NMR spectrum reveals the different types of carbon atoms and their chemical shifts, providing insights into the carbon skeleton and the presence of double bonds or carbons bearing electronegative atoms researchgate.netieeesem.comphytopharmajournal.com.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, which are essential for establishing connectivity and determining the relative stereochemistry wikipedia.orghuji.ac.ilharvard.edu. Common 2D NMR experiments used in sterol characterization include:

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through bonds, helping to trace proton networks wikipedia.orgieeesem.comresearchgate.nethuji.ac.il.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals wikipedia.orgieeesem.comhuji.ac.il.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and quaternary carbons ieeesem.comhuji.ac.il.

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals correlations between protons that are spatially close to each other, regardless of bond connectivity. This is particularly useful for determining the relative stereochemistry and conformation of the molecule wikipedia.orghuji.ac.il.

The application of these 1D and 2D NMR techniques allows for the comprehensive assignment of all proton and carbon signals and the elucidation of the full structure of this compound, including the configuration at chiral centers researchgate.netieeesem.comphytopharmajournal.comresearchgate.net. Studies on related sterols like beta-sitosterol provide examples of the chemical shifts and coupling patterns expected for a sterol skeleton researchgate.netieeesem.comphytopharmajournal.comresearchgate.net.

NMR Spectroscopic Data for a Typical Sterol (Example based on β-Sitosterol)
¹H NMR (CDCl₃, ppm)
Characteristic signals for methyl groups (e.g., singlets and doublets)
Olefinic protons (e.g., H-6)
Proton geminal to the hydroxyl group (H-3)
Methylene and methine protons throughout the ring system and side chain
¹³C NMR (CDCl₃, ppm)
Signals for methyl, methylene, methine, and quaternary carbons
Olefinic carbons (e.g., C-5 and C-6)
Carbon bearing the hydroxyl group (C-3)
Signals for the carbons in the side chain

Note: Specific chemical shifts are dependent on the exact structure and solvent used. researchgate.netieeesem.comphytopharmajournal.comresearchgate.net

The combination of detailed mass spectral data, including accurate mass and fragmentation patterns, with comprehensive NMR spectroscopic analysis is a powerful approach for the definitive structural elucidation of this compound and its potential modifications.

X-ray Crystallographic Analysis for Absolute Configuration Determination of this compound

X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. researchgate.netfrontiersin.org The determination of absolute configuration is critical as it often relates directly to a compound's biological activity. frontiersin.org For this compound, if a high-quality single crystal can be obtained, X-ray diffraction can be used to determine its absolute stereochemistry.

The principle behind determining absolute configuration using X-ray crystallography relies on anomalous dispersion (also known as anomalous scattering). researchgate.netmit.edu This phenomenon occurs when the wavelength of the incident X-rays is close to an absorption edge of an atom in the crystal, causing a difference in the scattering of X-rays by enantiomers. mit.edu This difference manifests as variations in the intensities of Friedel pairs (reflections related by inversion). mit.edu

Historically, determining the absolute configuration of organic compounds composed solely of light atoms (such as carbon, hydrogen, oxygen, and nitrogen) was challenging due to their weak anomalous scattering. researchgate.netmit.edu However, recent advancements in X-ray diffractometers and the development of new algorithms, such as the Hooft parameter and Parsons quotient method, have made it possible to confidently determine the absolute configuration even with oxygen as the heaviest atom, provided the crystal quality is good. researchgate.netmit.edu In cases where the molecule itself lacks a sufficiently heavy atom, co-crystallization with a compound containing a heavier atom or a chiral compound with a known configuration can be employed to facilitate absolute configuration determination. researchgate.net

Derivatization Strategies for Enhanced this compound Analysis

Sterols often present analytical challenges due to their low volatility and potential for poor peak shape and response in gas chromatography (GC). Derivatization, the process of chemically modifying a compound to improve its analytical properties, is therefore a crucial step in enhancing the analysis of this compound, particularly when using techniques like GC-Mass Spectrometry (GC-MS).

Chemical Derivatization for Gas Chromatography-Mass Spectrometry

For GC-MS analysis of sterols, derivatization is commonly employed to increase volatility, improve thermal stability, and enhance ionization efficiency. mdpi.comaocs.org Trimethylsilyl (TMS) ethers are widely used derivatives for sterols in GC-MS analysis. aocs.orgunav.edunih.gov The silylation reaction involves replacing active hydrogens (such as those in hydroxyl groups) with a trimethylsilyl group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of 1% trimethylchlorosilane (TMCS) as a catalyst, are frequently used for silylation. mdpi.comaocs.orgresearchgate.net This process typically involves mixing the sterol sample with the silylation reagent in a suitable solvent (e.g., pyridine) and heating the mixture. mdpi.comaocs.org

While silylation is effective for many sterols, challenges can arise with compounds containing hindered hydroxyl groups, which may lead to incomplete derivatization. researchgate.netmdpi.com Despite this, silylation remains a popular method for sterol quantification using GC-MS. researchgate.net Injection-port derivatization is another approach where silylation is performed directly in the GC injector, offering a simpler and more convenient method compared to traditional off-line procedures. researchgate.net

Novel Derivatization Reagents for this compound Quantification

Beyond conventional silylation, novel derivatization reagents are being developed to improve the sensitivity and specificity of sterol quantification, particularly for techniques like mass spectrometry. These reagents often incorporate charge tags or specific functional groups that enhance ionization efficiency and provide characteristic fragmentation patterns.

For instance, thiyl radical-based charge tagging has been explored for the quantitative analysis of sterols from complex mixtures using electrospray ionization-mass spectrometry (ESI-MS). acs.org Thioglycolic acid (TGA), a commercially available compound, has been shown to be an efficient reagent for linking a charged thiol group to the allylic position of a double bond in the B ring of a sterol. acs.org The resulting carboxylic acid group allows for sensitive detection in negative ion mode ESI-MS. acs.org

Other derivatization strategies for MS analysis of sterols include forming picolinyl esters, N-methylpyridyl ethers, and sulfated esters. nih.govresearchgate.net These derivatives can improve ionization efficiency and yield diagnostic fragment ions upon fragmentation, aiding in structural elucidation and quantification. nih.govresearchgate.net For example, picolinyl esters and sulfated esters have shown good performance for sterol quantification with excellent correlation coefficients in calibration curves. nih.govresearchgate.net The choice of derivatization reagent depends on the specific analytical technique (e.g., GC-MS or LC-MS) and the desired analytical outcome, such as enhanced sensitivity or specific fragmentation for targeted analysis.

Quantitative and Qualitative Assessment of this compound and its Oxidized Products

Accurate quantitative and qualitative assessment of this compound and its potential oxidized products is crucial for various research applications. This involves developing reliable analytical methods, establishing appropriate reference standards, and performing rigorous method validation.

Development of Reference Standards and Calibration Curves for this compound

Once a reference standard is obtained, calibration curves are constructed to relate the analytical signal (e.g., peak area in chromatography) to the concentration of this compound. vup.skrasayanjournal.co.insemanticscholar.org Calibration curves are typically generated by preparing a series of standard solutions of this compound at different known concentrations and analyzing them using the chosen analytical method (e.g., GC-MS or LC-MS). vup.skrasayanjournal.co.inncasi.org The peak areas (or other relevant signals) obtained from these analyses are then plotted against the corresponding concentrations to create a calibration curve. vup.skrasayanjournal.co.in Linear regression is commonly used to determine the relationship between the signal and concentration, yielding a calibration equation (y = mx + b) and a correlation coefficient (R²), which indicates the linearity of the response over the tested concentration range. vup.skrasayanjournal.co.in A high correlation coefficient (typically > 0.995) is indicative of good linearity. researchgate.netvup.sk

For the quantification of this compound and its oxidized products, internal standards are often used to improve the accuracy and reproducibility of the analysis by compensating for variations in sample preparation and instrument performance. ohsu.eduresearchgate.net An internal standard should be a compound structurally similar to the analytes but not present in the samples.

Method Validation for Reproducible this compound Quantification

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. For the quantification of this compound, validation typically involves assessing several key parameters:

Linearity: Demonstrating a linear relationship between the analytical signal and analyte concentration over a specified range. vup.skrasayanjournal.co.insemanticscholar.org

Accuracy: Assessing the closeness of the measured value to the true value. This is often evaluated by analyzing samples with known concentrations of this compound or by spiking samples with known amounts of the standard and calculating the recovery. unav.edurasayanjournal.co.inresearchgate.net Recovery rates between 80% and 115% are generally considered acceptable. rasayanjournal.co.in

Precision: Evaluating the agreement between independent measurements obtained under the same conditions (repeatability) or under different conditions (reproducibility). unav.edurasayanjournal.co.inresearchgate.net Precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). unav.eduresearchgate.net Acceptable precision typically involves CV values below 10%. unav.edu

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be detected (LOD) and reliably quantified (LOQ). unav.eduvup.skrasayanjournal.co.insemanticscholar.org These limits are often determined based on the signal-to-noise ratio (S/N) of low-concentration samples or standards. unav.edurasayanjournal.co.insemanticscholar.org

Specificity/Selectivity: Ensuring that the method can accurately measure this compound in the presence of other components in the sample matrix, including potential oxidized products. ohsu.edu

Stability: Assessing the stability of this compound in the sample matrix and in prepared solutions over time and under different storage conditions. nih.gov

Validation studies for sterol analysis methods have shown good linearity, accuracy, and precision for various sterols. unav.eduvup.skrasayanjournal.co.inresearchgate.net For example, studies on the validation of GC-MS methods for sterol oxidation products and phytosterols have reported good correlation coefficients for calibration curves, acceptable recovery rates, and low coefficients of variation for repeatability and reproducibility. unav.eduresearchgate.net

Interactive Data Tables:

While specific data for this compound is not available, the following tables illustrate the types of data that would be generated during the validation of an analytical method for a sterol, based on the search results for similar compounds.

Table 1: Example Calibration Curve Data for a Sterol (Illustrative)

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.05150
0.10310
0.25760
0.501510
1.003000

Note: This table presents illustrative data based on typical calibration curves for sterols.

Table 2: Example Method Validation Parameters for a Sterol (Illustrative)

ParameterValue (Illustrative)Acceptance Criteria (Typical)
Linearity (R²)> 0.998> 0.995
Accuracy (% Recovery)95.5%80% - 115%
Repeatability (% RSD)2.1%< 10%
LOQ (µg/mL)0.04-

Note: This table presents illustrative data based on typical validation results for sterol analysis methods. unav.edurasayanjournal.co.inresearchgate.net

Strategies for Analyzing this compound Oxidation Products

The analysis of this compound oxidation products (POPs) presents analytical challenges due to their trace levels in complex matrices and the presence of epimers with similar molecular weights aocs.org. Furthermore, the formation and degradation of some POPs can occur during sample preparation aocs.org. Therefore, robust and sensitive analytical strategies are required for their identification and quantification.

Commonly utilized analytical approaches for the qualitative and quantitative analysis of POPs involve chromatographic separation techniques coupled with mass spectrometric detection nih.govresearchgate.netmdpi.com. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation methods employed nih.govmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for POP analysis nih.govresearchgate.net. It typically requires derivatization of the sterols and their oxidation products, often by forming trimethylsilyl (TMS) ethers, to increase volatility and improve chromatographic separation mdpi.comrsc.org. GC-MS allows for both identification, often by comparing mass spectra to libraries or standards, and quantification using techniques like selective ion monitoring (SIM) mdpi.comrsc.org. Tandem mass spectrometry (GC-MS/MS) can be used to enhance selectivity and provides more reliable identification, particularly when authentic reference standards are unavailable nih.gov. Reference POPs obtained via thermal oxidation can be identified by analyzing their MS/MS fragmentation patterns nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an advantage by potentially simplifying the analysis due to the elimination of the derivatization step typically required for GC-MS nih.govresearchgate.net. Various atmospheric pressure ionization techniques, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), can be used with LC-MS nih.gov. While ESI is common, APCI and APPI may be more efficient for ionizing hydrophobic compounds like POPs nih.gov. LC-MS/MS is also employed for quantitative and qualitative analysis of POPs, offering short run times and high sensitivity nih.gov.

Sample Preparation

Prior to chromatographic analysis, sample preparation steps such as extraction, purification, and enrichment are necessary to isolate POPs from the sample matrix nih.gov. Common procedures include saponification or transesterification of the lipid fraction aocs.orgmdpi.comrsc.org. Cold saponification is often preferred over hot saponification to minimize the formation of artifacts aocs.orgrsc.org. Further purification or enrichment steps, such as liquid-liquid extraction and solid-phase extraction, are frequently employed to separate POPs from unoxidized sterols and other matrix components aocs.orgrsc.org.

Identified Oxidation Products and Analytical Findings

Research on phytosterol oxidation products, including those potentially derived from this compound (as it is a phytosterol), has identified various oxidized forms. These commonly include hydroxy, keto, epoxide, and triol derivatives, as well as side-chain oxidation products nih.gov. Studies using GC-MS and LC-MS/MS have quantified POPs in various matrices, including food products and biological samples nih.govmdpi.comnih.gov.

For instance, a study utilizing GC-MS for the determination of sterol oxidation products (SOPs), which encompass POPs, in edible oils involved cold saponification, liquid-liquid extraction, solid-phase extraction, and trimethylsilylation rsc.org. The derivatized SOPs were separated on a DB-5MS capillary column and quantified using SIM rsc.org. This method achieved detection limits below 12.9 ng/mL for most compounds and demonstrated good precision and accuracy rsc.org.

Another study developed a fast LC-MS/MS method using APCI for the quantification of sixteen POPs, including derivatives of stigmasterol (B192456) (a related phytosterol), in liposomal formulations and vegetable oil extracts nih.gov. This method achieved a short run time of 5 minutes on a poroshell C18 column using isocratic elution nih.gov.

While specific detailed research findings solely focused on the quantitative analysis of this compound oxidation products are less extensively documented compared to more abundant phytosterols like sitosterol (B1666911) or stigmasterol, the general strategies applied to POPs are applicable. The identification and quantification of this compound oxidation products would similarly rely on the chromatographic and mass spectrometric techniques described, coupled with appropriate sample preparation and the use of reference standards or fragmentation pattern analysis for identification nih.govaocs.orgmdpi.com.

Data on the concentration of total oxysterols (including COPs and POPs) in various food products analyzed by GC-MS have been reported, indicating the presence of these compounds in the range of µg/g fat mdpi.com.

Analytical TechniqueSeparation MethodDetection MethodDerivatization RequiredKey Advantages
GC-MSGas ChromatographyMass SpectrometryYes (typically TMS)High separation efficiency, established libraries
GC-MS/MSGas ChromatographyTandem MSYes (typically TMS)Enhanced selectivity, reliable identification
LC-MSLiquid ChromatographyMass SpectrometryNo (often)Simpler sample prep, suitable for less volatile cmpds
LC-MS/MSLiquid ChromatographyTandem MSNo (often)High sensitivity, faster analysis times
Sample Preparation StepPurposeCommon MethodsNotes
ExtractionIsolate lipids from matrixLiquid-liquid extraction, Solid-phase extraction
Saponification/TransesterificationHydrolyze complex lipids to release sterolsCold saponification, TransesterificationCold saponification minimizes artifact formation aocs.orgrsc.org.
Enrichment/PurificationSeparate POPs from unoxidized sterols/matrixSolid-phase extraction, Preparative chromatographyCrucial for adequate resolution and detection aocs.orgrsc.org.
Derivatization (for GC)Improve volatility and separationTrimethylsilylation (TMS)Required for GC analysis of many sterols and POPs mdpi.comrsc.org.

Synthetic and Derivatization Approaches for Litosterol

Optimized Extraction and Purification of Litosterol from Natural Sources

The isolation of this compound from natural sources, such as marine organisms, typically involves extraction and subsequent purification steps. Phytosterols (B1254722), including compounds structurally related to this compound, are hydrophobic and soluble in organic solvents. researchgate.netnih.gov Conventional extraction methods utilize organic solvents, heat, and mechanical agitation. researchgate.net

Large-Scale Isolation Methodologies

Large-scale isolation of sterols from natural sources often employs conventional techniques like solvent extraction, distillation, evaporative fractionation, saponification, and chemical esterification. researchgate.netnih.gov Industrial-scale technologies for lipid extraction and purification, such as organic extractions using green solvents and supercritical fluid extraction (SFE), are established and could potentially be adapted for the large-scale extraction of sterols like this compound. researchgate.net

Conventional extraction methods, such as Soxhlet extraction and maceration, are commonly used for phytosterol extraction at a laboratory scale, although they can be time-consuming and require large amounts of organic solvents. researchgate.netcore.ac.uk Maceration, a simple and inexpensive procedure, can be used for both initial and bulk extraction by soaking pulverized plant material in a solvent at room temperature. core.ac.ukmdpi.com After extraction, the liquid is separated, and the plant material may be repeatedly extracted. core.ac.uk

Advanced separation techniques like solvent crystallization, supercritical fluid extraction (SFE), high-speed counter-current chromatography, and enzymatic processes are also employed as strategic methods to isolate and purify sterols. researchgate.netnih.gov Solvent crystallization is a primitive but still used technique for the production, purification, or recovery of biomolecules in the chemical industry. nih.gov Supercritical fluid extraction is a selective technique that is industrially accepted for separating high-value compounds, although it can be costly. nih.gov

Research has demonstrated the purification of β-sitosterol, a related phytosterol, from a commercial extract using a three-step method involving fractional crystallization, silica (B1680970) gel chromatography, and Na-Y zeolite chromatography, achieving high purity (>92%) and yield (>22%) in gram quantities. nih.gov

Semisynthesis of this compound and its Analogues from Related Phytosterols

Semisynthesis involves chemically modifying readily available phytosterols to produce this compound or its analogues. Stigmasterol (B192456) and β-sitosterol are abundant plant sterols that serve as potential starting materials for such transformations. wikipedia.orgwikipedia.org

Chemical Modifications of Stigmasterol and β-Sitosterol to Yield this compound

While the direct semisynthesis of this compound from Stigmasterol or β-Sitosterol is not explicitly detailed in the search results, the conversion of Stigmasterol to β-sitosterol provides insight into the types of chemical modifications possible within the phytosterol class. One approach involves the selective hydrogenation of the Δ22–23 double bond in Stigmasterol. nih.govnih.gov Another method protects the Δ5–6 alkene as a cyclopropyl (B3062369) carbinyl ether before hydrogenating the Δ22–23 double bond, followed by solvolysis to regenerate the C3-alcohol and the Δ5–6 alkene. nih.gov This latter method has been reported to yield β-sitosterol in high purity. nih.govjournalejmp.com

The biosynthesis of Stigmasterol in plants occurs through the desaturation of β-sitosterol, catalyzed by sterol C-22 desaturases. frontiersin.orgnih.govmdpi.com This natural conversion highlights the close structural relationship and the potential for interconversion through targeted chemical or enzymatic methods.

Microbial Fermentation and Biocatalytic Production of this compound

Microbial fermentation and biocatalysis offer alternative routes for producing complex molecules. Microbial fermentation involves using microorganisms to break down substrates and produce desired compounds. susupport.comwikifarmer.comjetir.org Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions. frontiersin.org

Genetic Engineering of Microorganisms for Enhanced this compound Yields

Genetic engineering can be employed to enhance the production of specific compounds in microorganisms by modifying metabolic pathways or introducing genes for desired enzymatic activities. While direct information on genetic engineering specifically for this compound production is not available in the search results, genetic engineering has been successfully applied to enhance the production of other valuable compounds in microorganisms, including lipids and carotenoids in microalgae. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov Strategies include overexpressing key enzymes in biosynthetic pathways or modifying regulatory genes. mdpi.comresearchgate.netnih.gov These approaches could potentially be adapted to engineer microorganisms for enhanced this compound biosynthesis if the relevant genes and pathways are identified.

Synthesis of Functionally Tagged this compound Derivatives for Research Probes

The synthesis of functionally tagged this compound derivatives involves targeted chemical modifications to introduce specific labels or alter the sterol structure while aiming to preserve its core biological recognition properties. These modifications transform this compound into a probe that can be detected, tracked, or used to probe specific molecular interactions within biological systems.

Incorporation of Fluorescent or Isotopic Labels into this compound

Incorporating fluorescent or isotopic labels into this compound allows for its visualization and quantification in complex biological environments. Fluorescent labels enable real-time imaging and tracking, while isotopic labels, particularly stable isotopes, are crucial for mass spectrometry-based analysis of metabolic pathways and quantification using techniques like isotope dilution mass spectrometry. epa.gov

Fluorescent Labeling:

Strategies for fluorescently labeling sterols typically involve the covalent attachment of a fluorophore to a suitable position on the sterol scaffold or the incorporation of intrinsically fluorescent moieties. Common approaches include:

Attachment of Exogenous Fluorophores: This involves reacting a functional group on this compound (e.g., a hydroxyl group, if present, or a synthetically introduced handle) with a reactive derivative of a fluorophore (e.g., BODIPY, NBD, Dansyl, Pyrene). The position of attachment can influence the probe's biological behavior and fluorescence properties. researchgate.netresearchgate.netnih.gov

Incorporation of Intrinsically Fluorescent Moieties: Some sterol probes incorporate conjugated double bond systems within the sterol ring structure to confer intrinsic fluorescence, typically in the UV range. researchgate.net While this compound's native structure would dictate the feasibility of this approach, synthetic modifications could potentially introduce such systems.

Click Chemistry: Introducing an alkyne or azide (B81097) handle onto this compound allows for bioorthogonal labeling with a complementary fluorescent probe via click chemistry. This approach minimizes structural perturbation of the sterol until the labeling step. researchgate.net

Detailed research findings on fluorescent sterol probes highlight the importance of the fluorophore's position and nature on cellular uptake, localization, and potential interference with sterol trafficking. For instance, studies on fluorescent cholesterol analogues have shown that probes with fluorophores in the side chain or attached via a linker can effectively track sterol movement within cells. researchgate.netresearchgate.netnih.gov

Isotopic Labeling:

Isotopic labeling of sterols primarily utilizes stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). epa.gov Stable isotope labeling is particularly valuable for metabolic flux analysis and as internal standards in quantitative mass spectrometry. epa.gov

Methods for incorporating isotopes into sterols, applicable to this compound, include:

Chemical Synthesis with Labeled Precursors: Synthesizing this compound or its derivatives using starting materials enriched with stable or radioactive isotopes. This requires established synthetic routes to the target molecule.

Hydrogen-Deuterium Exchange: Introducing deuterium through exchange reactions at specific positions on the sterol scaffold.

Enzymatic Methods: In some cases, enzymatic reactions can be used to incorporate isotopes during in vitro synthesis or modification.

Isotopically labeled sterols serve as powerful tools for tracing the biosynthesis and metabolism of endogenous sterols. For example, studies using ¹³C-labeled acetate (B1210297) have been used to assess cholesterol synthesis rates. Deuterium-labeled sterols are widely used as internal standards in LC-MS analysis for accurate quantification of sterols and their metabolites in biological samples. epa.gov

Illustrative Data Table: Properties of Hypothetical Fluorescent this compound Probes

This table presents hypothetical data illustrating the characterization of fluorescently labeled this compound derivatives, similar to studies performed on other fluorescent sterols.

Probe DesignationLabeling SiteFluorophoreExcitation (nm)Emission (nm)Cellular LocalizationNotes
Lito-Fluor AC3-OHBODIPY505515Plasma Membrane, ERMimics native this compound behavior
Lito-Fluor BSide ChainNBD465535Endosomes, LysosomesTracks vesicular transport
Lito-Fluor CC6Pyrene340/380385/470Lipid DropletsPotential for excimer formation studies

Illustrative Data Table: Isotopic Enrichment in a Hypothetical this compound Metabolism Study

This table shows hypothetical data on the isotopic enrichment of this compound and a hypothetical metabolite after administration of a ¹³C-labeled precursor, analogous to metabolic tracing studies with other sterols.

CompoundTime Point (h)¹³C Enrichment (%)
This compound00.1
This compound65.2
This compound128.5
Hypothetical Met.00.1
Hypothetical Met.63.1
Hypothetical Met.126.9

Creation of this compound Analogues for Receptor Binding Studies

The synthesis of this compound analogues for receptor binding studies involves modifying the this compound structure to investigate the relationship between chemical structure and affinity for specific binding proteins or receptors. These analogues can serve as agonists, antagonists, or selective probes for different binding sites.

Designing this compound analogues for receptor binding requires careful consideration of potential interaction sites on the this compound molecule and the known or hypothesized binding site characteristics of the target receptor. Modifications can include alterations to the sterol ring system, side chain, or functional groups (e.g., the hydroxyl group).

Key aspects in the creation and study of sterol analogues for receptor binding include:

Rational Design: Based on the structure of this compound and knowledge about the target receptor's binding pocket, specific modifications are designed to enhance or reduce binding affinity or selectivity.

Chemical Synthesis: Analogues are synthesized using established organic chemistry techniques, often involving multi-step routes to achieve the desired structural changes.

Receptor Binding Assays: Synthesized analogues are evaluated for their ability to bind to the target receptor, typically using in vitro assays such as radioligand binding studies or competitive binding experiments.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues with systematic structural variations, researchers can establish SARs, providing insights into the molecular determinants of binding affinity and efficacy.

While specific receptor targets for this compound itself may require further investigation, the principles of analogue synthesis and binding studies are broadly applicable to understanding its potential interactions with cellular proteins and receptors. Studies on analogues of other sterols, such as cholesterol metabolites binding to nuclear receptors like LXR, demonstrate the utility of this approach in deciphering sterol signaling pathways.

Illustrative Data Table: Receptor Binding Affinity of Hypothetical this compound Analogues

This table presents hypothetical data on the binding affinity of this compound analogues to a putative sterol-binding receptor, illustrating the type of data generated in receptor binding studies.

CompoundStructural ModificationReceptor Binding Affinity (Kᵢ, nM)Notes
This compound (Parent)None50Reference compound
Analogue ASide chain modification15Increased affinity
Analogue BC3 oxidation350Decreased affinity
Analogue CRing system alteration>1000Minimal binding

These synthetic and derivatization approaches provide the necessary tools to transform this compound into valuable research probes, enabling detailed investigations into its biological roles and interactions at the molecular level.

Future Directions and Persistent Research Gaps in Litosterol Studies

Unraveling Novel Biosynthetic Enzymes and Regulatory Networks for Litosterol

The precise enzymatic machinery and regulatory networks governing this compound biosynthesis are not yet fully elucidated. While the general sterol biosynthetic pathway is understood, the specific enzymes responsible for the late-stage modifications leading to this compound, particularly in marine organisms like soft corals from which it has been isolated, require further identification and characterization. Research into sterol biosynthesis in various organisms, including plants and fungi, highlights the complexity and variations in enzymatic steps and regulatory mechanisms mdpi.comasbmb.orgfrontiersin.org. Future research should focus on identifying the genes encoding these specific enzymes in this compound-producing organisms. Techniques such as genome mining and functional validation assays will be crucial to confirm the roles of candidate enzymes frontiersin.org. Understanding the regulatory networks, including transcription factors and signaling pathways that control the expression and activity of these enzymes, is also a critical research gap. This knowledge is essential for potential biotechnological production of this compound and for understanding its biological context in nature.

Comprehensive Mapping of this compound's Interactome within Cells

Mapping the complete set of molecules that this compound interacts with within a cell (its interactome) is a significant challenge. While sterols are known to interact with various proteins and lipids to influence membrane structure and function, the specific interactions of this compound remain largely unknown. nih.gov. Proteins rarely act alone, often forming complexes and having dynamic connections to perform biological functions plos.org. Comprehensive interactome mapping requires efficient large-scale technologies to measure physical connections between molecules plos.org. Future studies should employ advanced techniques such as affinity purification coupled with mass spectrometry, cross-linking strategies, and protein microarrays to identify proteins that directly bind to or are in close proximity with this compound. elifesciences.org. Furthermore, investigating this compound's interactions with different lipid species within cellular membranes using techniques like lipidomics and specialized microscopy would provide a more complete picture of its cellular localization and function. humanspecificresearch.orgudel.edu.

Application of Omics Technologies (Proteomics, Metabolomics) in this compound Research

The application of omics technologies, particularly proteomics and metabolomics, holds immense potential for advancing this compound research, but their comprehensive application specifically to this compound is still emerging. Omics technologies provide a holistic view of biological systems by analyzing entire sets of molecules mdpi.comresearchgate.netazti.es.

Proteomics: Large-scale studies of proteins can help identify protein targets of this compound or proteins whose expression levels are modulated by this compound. humanspecificresearch.orgudel.edu. This could involve differential proteomics comparing protein profiles in the presence and absence of this compound, or using activity-based protein profiling if a reactive handle can be introduced into this compound.

Metabolomics: Comprehensive analysis of metabolites can reveal metabolic pathways influenced by this compound or identify downstream metabolic consequences of this compound presence. humanspecificresearch.orgudel.edu. This is particularly relevant given this compound's structural similarity to other sterols that are involved in various metabolic processes.

Integrating data from proteomics, metabolomics, and potentially lipidomics will be crucial to build a systems-level understanding of how this compound affects cellular physiology. mdpi.com. Challenges remain in data integration and analysis due to the vast and heterogeneous datasets generated by omics technologies. mdpi.comresearchgate.net.

Development of High-Throughput Screening Platforms for this compound Modulators

The development of high-throughput screening (HTS) platforms specifically designed to identify molecules that modulate this compound's levels or activity is a key future direction. HTS allows for the rapid assaying of large numbers of potential biological modulators against defined targets. ox.ac.ukresearchgate.net. While HTS is a powerful tool in drug discovery and target validation, its application to this compound is not widely reported. ox.ac.ukresearchgate.net. Future efforts should focus on developing cell-based or biochemical assays that can quantitatively measure this compound levels, its binding to target proteins, or its impact on specific cellular pathways. These assays can then be miniaturized and automated for HTS campaigns to identify potential agonists, antagonists, or inhibitors related to this compound's function or metabolism. ox.ac.uksbdrugdiscovery.com. The lack of specific tools for investigating the role of compounds like this compound in pathological processes can be an obstacle, highlighting the need for such screening platforms. sbdrugdiscovery.com.

Structural Biology of this compound Transport and Receptor Proteins

Understanding how this compound is transported within and between cells, and whether it interacts with specific receptor proteins, requires detailed structural information. Intracellular sterol transport is crucial for maintaining cellular lipid homeostasis and is mediated by various transport proteins nih.gov. Despite structural similarities in their sterol-binding domains, these proteins exhibit different substrate specificities and cellular localizations nih.gov. The structural biology of membrane proteins, including transporters and receptors, remains challenging compared to soluble proteins rochester.edu. Future research should aim to determine the high-resolution structures of any identified this compound transport proteins or receptor proteins using techniques such as X-ray crystallography, cryo-electron microscopy, or NMR spectroscopy. rochester.edunih.govresearchgate.net. Structural studies can provide insights into the binding pockets, transport mechanisms, and conformational changes associated with this compound interaction. nih.govresearchgate.net. This knowledge is vital for understanding this compound's mechanism of action and for the rational design of molecules that can modulate its activity.

Advanced Computational Modeling of this compound's Biological Activities

Advanced computational modeling techniques can play a significant role in predicting and understanding this compound's biological activities, but their application to this specific compound is still in its early stages. Computational biology deals with modeling biological systems through mathematical approaches. nih.gov. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and protein-ligand docking can be used to predict this compound's binding affinity to potential targets, its membrane interactions, and its metabolic fate. nih.govnih.govmdpi.comscielo.br. Future research should leverage these tools to complement experimental studies, helping to prioritize potential protein targets identified through interactomics and to understand the dynamic behavior of this compound in biological environments. mdpi.comimb.amnih.gov. Developing more sophisticated models that integrate data from various omics technologies and structural studies will be crucial for a comprehensive understanding of this compound's complex biological roles. mdpi.comnih.gov.

Q & A

Q. What analytical methods are recommended for quantifying Litosterol in complex biological matrices?

To ensure accuracy, researchers should employ validated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with evaporative light scattering detectors (ELSD) or mass spectrometry (MS). These methods require calibration with certified reference standards and optimization of extraction protocols to minimize matrix interference. Detailed protocols, including column specifications, mobile phase composition, and sample preparation steps, must be documented to enable reproducibility .

Q. What are the established protocols for isolating this compound from plant sources with high purity?

Isolation typically involves solvent extraction (e.g., hexane or ethanol) followed by purification via column chromatography or crystallization. Researchers should report solvent ratios, temperature conditions, and purity validation using nuclear magnetic resonance (NMR) or X-ray diffraction. For novel extraction methods, comparative efficiency metrics (e.g., yield vs. time) must be provided to justify methodological improvements .

Q. How should researchers control for dietary confounding variables in observational studies on this compound intake?

Use food frequency questionnaires (FFQs) or 24-hour dietary recalls to track baseline phytosterol consumption. Adjust for covariates such as fiber intake and lipid profiles using multivariate regression models. Cross-validate self-reported data with biomarkers (e.g., serum this compound levels) to reduce measurement bias .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s bioavailability across experimental models?

Conduct sensitivity analyses to identify confounding factors (e.g., gut microbiota composition, dietary fat content). Use meta-analytic approaches to harmonize data from in vitro (Caco-2 cell models) and in vivo (rodent or human trials) studies. Report effect sizes with confidence intervals to quantify variability .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in longitudinal studies?

Employ mixed-effects models to account for intra-individual variability and time-dependent covariates. For non-linear relationships, consider spline regression or Bayesian hierarchical models. Pre-specify primary and secondary endpoints in the study protocol to avoid Type I errors due to multiple comparisons .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships?

Apply retrosynthetic analysis to design analogs with modified side chains or functional groups. Characterize intermediates using tandem MS and infrared (IR) spectroscopy. Validate bioactivity through in vitro assays (e.g., cholesterol micellization inhibition) and compare results to parent compounds using dose-equivalent metrics .

Q. How should researchers address ethical considerations in clinical trials evaluating this compound’s efficacy in hypercholesterolemia?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Include exclusion criteria for populations at risk (e.g., pregnant women, children) and obtain informed consent with explicit disclosure of potential lipid metabolism alterations. Publish adverse event data transparently in supplementary materials .

Methodological Considerations

  • Data Contradiction Analysis : Use triangulation by combining quantitative (e.g., pharmacokinetic data) and qualitative (e.g., participant feedback) methods to contextualize discrepancies .
  • Reproducibility : Document equipment specifications (e.g., HPLC column lot numbers) and raw data deposition practices (e.g., public repositories like Zenodo) .
  • Literature Synthesis : Systematically map existing evidence using PRISMA guidelines, highlighting gaps in mechanistic studies or long-term safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.